2-[(8-Methoxy-4-methylquinazolin-2-yl)amino]-6-(4-methoxyphenyl)pyrimidin-4-ol
Description
The compound 2-[(8-Methoxy-4-methylquinazolin-2-yl)amino]-6-(4-methoxyphenyl)pyrimidin-4-ol features a pyrimidin-4-ol core substituted with a quinazolin-2-ylamino group and a 4-methoxyphenyl moiety. Its structure combines a quinazoline ring (with 8-methoxy and 4-methyl substituents) linked via an amino bridge to a pyrimidine ring bearing a 4-methoxyphenyl group at the 6-position.
Properties
Molecular Formula |
C21H19N5O3 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-4-(4-methoxyphenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C21H19N5O3/c1-12-15-5-4-6-17(29-3)19(15)25-20(22-12)26-21-23-16(11-18(27)24-21)13-7-9-14(28-2)10-8-13/h4-11H,1-3H3,(H2,22,23,24,25,26,27) |
InChI Key |
XMCYEELTPYXVKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC(=N1)NC3=NC(=CC(=O)N3)C4=CC=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: The synthetic preparation of this compound involves several steps. One efficient transition-metal-free route to quinazolin-4(3H)-ones, which may include our target compound, has been developed. This method utilizes a one-pot intermolecular annulation reaction of o-amino benzamides and thiols. Notably, this approach is transition metal and external oxidant-free, demonstrating good functional group tolerance and ease of operation .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, research and development efforts continue to explore scalable and efficient routes for large-scale synthesis.
Chemical Reactions Analysis
Reactivity: The compound may undergo various chemical reactions, including oxidation, reduction, and substitution Common reagents and conditions used in these reactions depend on the specific functional groups present
Scientific Research Applications
Chemistry: Researchers investigate its role in organic synthesis, medicinal chemistry, and material science. Its unique structure makes it a valuable building block for designing novel molecules.
Biology and Medicine: Studies explore its potential as a pharmacologically active compound. It may interact with specific molecular targets, affecting cellular processes. Further research is needed to uncover its therapeutic applications.
Industry: The compound’s properties may find applications in the development of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an active area of investigation. Researchers study its interactions with biological targets, signaling pathways, and cellular responses.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs and their distinguishing features are summarized below:
Physicochemical Properties
- Lipophilicity : The target compound’s dual methoxy groups balance polarity and lipophilicity (estimated logP ~3.5), contrasting with more lipophilic analogs like ZINC17879278 (logP ~4.2) .
- Solubility : Simpler derivatives like 6-(4-methoxyphenyl)pyrimidin-4-ol (logP ~1.8) exhibit higher aqueous solubility, whereas bulkier quinazoline derivatives (e.g., ) face solubility challenges.
Biological Activity
The compound 2-[(8-Methoxy-4-methylquinazolin-2-yl)amino]-6-(4-methoxyphenyl)pyrimidin-4-ol is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound is characterized by a quinazoline moiety linked to a pyrimidine ring, which is essential for its biological activity. The presence of methoxy and methyl substituents enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Properties
- Mechanism of Action : Preliminary studies indicate that the compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways, particularly caspase-3 and caspase-8, which are crucial for programmed cell death .
- Cell Line Studies : In vitro assays have demonstrated that this compound effectively inhibits the proliferation of human breast cancer cell lines such as MCF-7 and MDA-MB-231. The reported IC50 values suggest potent activity, comparable to established chemotherapeutic agents .
- Xenograft Models : In vivo studies using xenograft models have shown that treatment with this compound results in reduced tumor growth, supporting its potential as an anticancer agent. Doses ranging from 2.5 to 5 mg/kg were effective in inhibiting tumor progression .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have highlighted the importance of specific functional groups in enhancing biological activity. Modifications to the quinazoline and pyrimidine components have been systematically analyzed to optimize potency and selectivity against cancer cells.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C18H20N4O3 |
| Molecular Weight | 344.38 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Case Studies
Several case studies have been conducted to evaluate the effectiveness of this compound:
- Case Study 1 : A study involving MCF-7 cells demonstrated that treatment with varying concentrations led to a dose-dependent increase in apoptotic markers, indicating effective induction of cell death mechanisms .
- Case Study 2 : In a comparative analysis with standard chemotherapy drugs, this compound showed enhanced cytotoxicity against resistant cancer cell lines, suggesting potential utility in overcoming drug resistance .
- Case Study 3 : Animal studies revealed that administration of the compound significantly reduced tumor volume in xenograft models compared to control groups, further validating its therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
